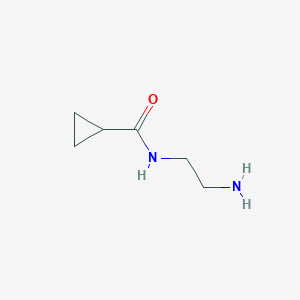

N-(2-aminoethyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

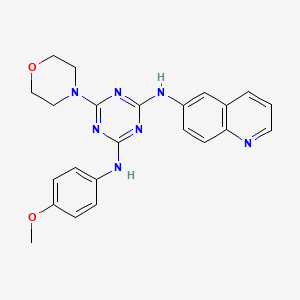

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives and their analogs, including N-(2-aminoethyl)cyclopropanecarboxamide, typically involves strategies to form the three-membered cyclopropane ring efficiently while introducing functional groups. Techniques such as cyclopropanation reactions, using diazo compounds or ylide intermediates, have been explored for constructing cyclopropane cores with the desired substitution patterns (Zhu et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(2-aminoethyl)cyclopropanecarboxamide and related compounds has been studied through various analytical methods, including X-ray crystallography and computational chemistry. These studies reveal the conformational preferences of the cyclopropane ring and the spatial arrangement of substituents, which significantly influence the molecule's reactivity and interaction with biological targets (Abele et al., 1999).

Chemical Reactions and Properties

Cyclopropane derivatives engage in a range of chemical reactions, leveraging the ring strain and functional groups for synthetic transformations. For example, the aminoethyl group in N-(2-aminoethyl)cyclopropanecarboxamide can act as a nucleophile in substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The compound's reactivity is influenced by the presence of the amide, which can affect the electron density and steric environment around the cyclopropane ring (Gopalakrishnan et al., 2016).

Physical Properties Analysis

The physical properties of N-(2-aminoethyl)cyclopropanecarboxamide, including melting point, solubility, and crystalline structure, are critical for its handling and application in various fields. The compact cyclopropane ring contributes to the molecule's stability, while the amide and aminoethyl groups affect its solubility in organic solvents and water (Pokhodylo et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(2-aminoethyl)cyclopropanecarboxamide, such as acidity/basicity, reactivity towards acids and bases, and participation in condensation reactions, are governed by the functional groups attached to the cyclopropane core. The amide linkage and amino group both play significant roles in determining the compound's chemical behavior, especially in biological systems or as part of synthetic routes for the generation of more complex molecules (Liu et al., 2007).

Applications De Recherche Scientifique

Chemical Synthesis and Process Optimization

A practical kilogram-scale process for a Milnacipran analogue, showcasing the chemical robustness and optimization in the production of cyclopropanecarboxamide derivatives, was developed by Chen Li et al. (2012). This method overcomes the challenges associated with traditional processes, such as safety concerns and low yields, marking a significant improvement in the synthesis of these compounds (Chen Li et al., 2012).

Novel Methodologies in Organic Synthesis

Research by B. Gopalakrishnan et al. (2016) introduced a diastereoselective Pd(II)-catalyzed sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides, leading to the construction of anti β-acyloxy carboxamide derivatives. This innovative approach enables the formation of multiple bonds and stereocontrol, showcasing the compound's utility in complex organic synthesis (B. Gopalakrishnan et al., 2016).

Radiolabeling for Imaging Applications

Mingzhang Gao et al. (2017) explored the synthesis of carbon-11-labeled isonicotinamides, including derivatives of cyclopropanecarboxamides, as potential PET imaging agents for detecting GSK-3 enzyme activity in Alzheimer's disease. This work illustrates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao et al., 2017).

Advancements in Cyclopropane Chemistry

Ramarao Parella et al. (2013) reported on the auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to di- and trisubstituted cyclopropanecarboxamides. This methodology facilitates the assembly of novel cyclopropane scaffolds, contributing to the diversity of synthetic cyclopropane derivatives (Ramarao Parella et al., 2013).

Propriétés

IUPAC Name |

N-(2-aminoethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-4-8-6(9)5-1-2-5/h5H,1-4,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKJAZWKXFLGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)